1-(2-methylpropyl)-1H-imidazole-4-sulfonamide
Overview
Description
1-(2-methylpropyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C7H13N3O2S and its molecular weight is 203.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2-methylpropyl)-1H-imidazole-4-sulfonamide, also known as Imiquimod, is the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity .
Mode of Action
Imiquimod acts as an agonist of TLR7 . It stimulates the innate immune system, leading to the production of cytokines, including interferon-α . This interaction with its target results in an enhanced immune response, which aids in the control of viral infections and cancerous growths .
Biochemical Pathways
The activation of TLR7 by Imiquimod triggers a cascade of immune responses, including the production of cytokines . These cytokines then act on various biochemical pathways, leading to an enhanced immune response. The exact biochemical pathways affected by Imiquimod are complex and involve multiple components of the immune system .
Pharmacokinetics
The pharmacokinetics of Imiquimod involves minimal percutaneous absorption . After topical application, no radioactivity was detected in the serum, and less than 0.9% of the radiolabelled dose was excreted in the urine and feces . This suggests that Imiquimod has low systemic exposure and is primarily retained at the site of application, contributing to its local effects .
Result of Action
The activation of the immune response by Imiquimod leads to various molecular and cellular effects. It results in the production of cytokines, which aid in controlling viral infections and cancerous growths . On a cellular level, it can lead to the reduction of warts and other skin lesions .
Action Environment
The action, efficacy, and stability of Imiquimod can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the specific characteristics of the skin where it is applied can all impact its effectiveness . .
Properties
IUPAC Name |
1-(2-methylpropyl)imidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEANEMOFABATCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240708 | |
Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-74-0 | |
Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-sulfonamide, 1-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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